

A Technical Guide to the Physicochemical Characterization of 2-Fluoro-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Fluoro-5-nitrobenzonitrile**

Cat. No.: **B100134**

[Get Quote](#)

Abstract

2-Fluoro-5-nitrobenzonitrile is a pivotal intermediate in medicinal chemistry and organic synthesis, valued for its trifunctional scaffold that allows for selective, multi-step reactions without the need for extensive use of protecting groups.^[1] Its utility in the development of novel therapeutics, including anti-tumor benzothiophene derivatives, necessitates a thorough understanding of its fundamental physicochemical properties.^[1] This guide provides a comprehensive analysis of the melting and boiling points of **2-Fluoro-5-nitrobenzonitrile**, presenting both established literature values and detailed, field-proven protocols for their empirical determination. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for researchers, chemists, and drug development professionals.

Introduction to 2-Fluoro-5-nitrobenzonitrile: A Versatile Synthetic Building Block

2-Fluoro-5-nitrobenzonitrile (CAS No. 17417-09-3) is a substituted benzene derivative featuring three distinct functional groups: a fluorine atom, a nitrile group, and a nitro group.^[1] This unique arrangement of electron-withdrawing groups makes it an ideal starting material for complex molecular design. The differential reactivity of each substituent enables chemists to perform sequential modifications with high regioselectivity, a desirable trait in the synthesis of complex pharmaceutical agents.

The significance of this compound is highlighted by its application in constructing various heterocyclic systems, such as benzothiophenes, pyrroloquinolines, and quinolines, which form the core of many biologically active molecules.^[1] Given its role as a foundational component in multi-step syntheses, the purity and identity of **2-Fluoro-5-nitrobenzonitrile** are paramount. The melting point serves as a primary indicator of purity, while the boiling point is crucial for purification via distillation and for understanding its thermal stability.

Core Physicochemical Properties

The physical properties of **2-Fluoro-5-nitrobenzonitrile** have been reported by several major chemical suppliers. It is noteworthy that slight variations exist in the reported melting point ranges, which can be attributed to differences in the purity of the material (e.g., 97% vs. 98+%) or the specific analytical method used.

Table 1: Summary of Physicochemical Data for **2-Fluoro-5-nitrobenzonitrile**

Property	Value	Source(s)
CAS Number	17417-09-3	[2] [3] [4]
Molecular Formula	C ₇ H ₃ FN ₂ O ₂	[2] [5]
Molecular Weight	166.11 g/mol	[4]
Appearance	White to light yellow crystalline powder	[2] [6]
Melting Point	68.5-80 °C (Reported range varies)	[2] [3] [4] [6]
76-80 °C (lit.) for 97% purity		[3] [6]
70-72 °C for 98+% purity		[4]
68.5-74.5 °C for 98+% purity		[2]
Boiling Point	94 °C at 0.5 mmHg	[6]

Experimental Protocol: Melting Point Determination

Principle and Rationale

The melting point of a crystalline solid is a fundamental thermal property that provides critical insight into its identity and purity. For a pure substance, the melting transition occurs over a very narrow temperature range (typically <1 °C). The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range. Therefore, a sharp melting point is a strong indicator of high purity. The following protocol describes a self-validating method using a digital melting point apparatus, a standard instrument in modern chemistry laboratories.

Step-by-Step Methodology

- Apparatus Calibration:
 - Causality: Instrument calibration is the cornerstone of a self-validating system. It ensures that the temperature readings are accurate and traceable to established standards.
 - Select at least two certified melting point standards that bracket the expected melting range of the sample (e.g., benzophenone, 48-50 °C, and caffeine, 235-237 °C).
 - Determine the melting point of each standard using the intended heating rate.
 - If the observed values deviate from the certified ranges, generate a calibration curve or apply a correction factor to all subsequent measurements.
- Sample Preparation:
 - Causality: Proper sample preparation is critical for ensuring uniform and efficient heat transfer from the apparatus to the sample, preventing thermal gradients that can artificially broaden the melting range.
 - Place a small amount of the **2-Fluoro-5-nitrobenzonitrile** powder on a clean, dry watch glass.
 - Using a spatula, crush the sample into a fine, uniform powder.
 - Tap the open end of a capillary tube onto the powder until a small amount of sample enters the tube.

- Invert the tube and gently tap it on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.
- Measurement:
 - Causality: A controlled heating rate is essential for precision. A rapid ramp rate can cause the sample's temperature to overshoot the true melting point, while a rate that is too slow is inefficient. A dual-rate approach balances speed and accuracy.
 - Place the packed capillary tube into the heating block of the melting point apparatus.
 - Set a rapid initial heating rate (e.g., 10-15 °C/min) to approach the expected melting point quickly (e.g., to ~60 °C).
 - Reduce the heating rate to a slow ramp (1-2 °C/min) as the temperature nears the expected melting range. This slow rate allows the system to maintain thermal equilibrium.
 - Record the temperature at which the first drop of liquid appears (T_1).
 - Record the temperature at which the last solid crystal melts (T_2). The melting range is $T_1 - T_2$.
- Data Interpretation:
 - A sharp melting range (≤ 1 °C) for the test sample indicates high purity.
 - A broad or depressed melting range compared to literature values suggests the presence of impurities.

Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

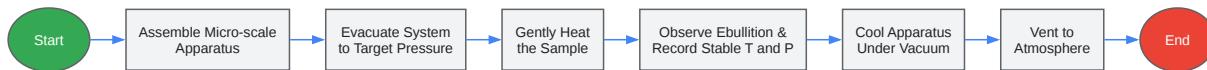
Experimental Protocol: Boiling Point Determination at Reduced Pressure Principle and Rationale

The literature reports a boiling point for **2-Fluoro-5-nitrobenzonitrile** at reduced pressure (94 °C at 0.5 mmHg).^[6] This strongly suggests that the compound has a high boiling point at atmospheric pressure and may be susceptible to thermal decomposition at those elevated temperatures. Determining the boiling point under vacuum is therefore the preferred method. This technique lowers the required temperature for boiling, preserving the chemical integrity of the compound. The following protocol outlines a micro-scale method suitable for small sample quantities.

Step-by-Step Methodology

- Apparatus Assembly (Micro-scale):
 - Causality: A properly assembled and sealed apparatus is crucial for maintaining a stable, low-pressure environment, which is the fundamental requirement for an accurate vacuum boiling point measurement.
 - Place a small amount (e.g., 0.5 mL) of the sample into a small side-arm test tube or a Hickman still.
 - Insert a thermometer with the bulb positioned just below the side arm to accurately measure the vapor temperature.
 - Insert a fine capillary tube (sealed at the top end) into the liquid, open end down. This will serve as an ebullition aid to ensure smooth boiling.
 - Connect the side arm of the test tube to a vacuum pump via a trap and a manometer to monitor the pressure.
- System Evacuation and Heating:

- Causality: The system must be evacuated before heating to prevent bumping (violent boiling) of the liquid as the pressure drops.
- Turn on the vacuum pump and allow the pressure in the system to stabilize at the desired level (e.g., 0.5 mmHg).
- Once the pressure is stable, begin gently heating the test tube using a sand bath or heating mantle.


• Measurement:

- Causality: The boiling point at a given pressure is the temperature at which the vapor pressure of the liquid equals the applied pressure of the system. This is visualized by a steady stream of bubbles from the capillary and a stable temperature reading of the vapor.
- Observe the capillary tube. As the liquid heats, trapped air will expand and exit the tube.
- The boiling point is reached when a continuous and rapid stream of bubbles emerges from the capillary tube.
- Simultaneously, observe the thermometer. The temperature should rise and then stabilize at a constant value. This stable temperature is the boiling point at the pressure indicated by the manometer.
- Record both the temperature and the pressure.

• System Shutdown:

- Causality: The system must be cooled before venting to atmosphere to prevent the introduction of air into a hot, potentially reactive system and to avoid cracking the glassware due to thermal shock.
- Remove the heat source and allow the apparatus to cool completely under vacuum.
- Once cool, slowly vent the system to atmospheric pressure before turning off the vacuum pump.

Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for Vacuum Boiling Point Determination.

Safety and Handling

2-Fluoro-5-nitrobenzonitrile is classified as harmful and an irritant.[6]

- Hazards: Harmful if inhaled, swallowed, or in contact with skin.[7] Causes irritation to the skin, eyes, and respiratory system.[6][7]
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear suitable protective clothing, chemical-resistant gloves, and safety glasses or a face shield.[7]
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area away from oxidizing agents.[6][7]

Conclusion

The accurate determination of the melting and boiling points of **2-Fluoro-5-nitrobenzonitrile** is essential for its effective use in research and development. This guide has consolidated the available literature data and presented robust, validated protocols for the empirical measurement of these key properties. By understanding the principles behind these techniques—from instrument calibration to the necessity of vacuum conditions—scientists can ensure the quality of their starting materials, leading to more reliable and reproducible synthetic outcomes. The provided methodologies serve as a trusted resource for generating high-integrity physicochemical data, underpinning the successful application of this versatile building block in the advancement of chemical and pharmaceutical sciences.

References

- Cheméo. (n.d.). Chemical Properties of **2-Fluoro-5-nitrobenzonitrile** (CAS 17417-09-3).
- PubChem. (n.d.). **2-Fluoro-5-nitrobenzonitrile**.
- Aichemistry. (n.d.). CAS:17417-09-3|**2-Fluoro-5-nitrobenzonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. ossila.com [ossila.com]
- 2. 2-Fluoro-5-nitrobenzonitrile, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 2-フルオロ-5-ニトロベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Fluoro-5-nitrobenzonitrile, 98+% | Fisher Scientific [fishersci.ca]
- 5. 2-Fluoro-5-nitrobenzonitrile | C7H3FN2O2 | CID 519417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 17417-09-3 | CAS DataBase [m.chemicalbook.com]
- 7. ichemistry.cn [ichemistry.cn]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Characterization of 2-Fluoro-5-nitrobenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b100134#2-fluoro-5-nitrobenzonitrile-melting-point-and-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com